8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
Description
The compound 8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene-based carboxamide derivative. Its structure features:
- An 8-ethoxy substituent on the chromene ring, enhancing lipophilicity.
- A carboxamide linkage to a phenyl ring substituted with a 6-methanesulfonylpyridazine moiety, which may confer selectivity toward sulfonyl-sensitive biological targets.
Properties
IUPAC Name |
8-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c1-3-31-19-9-5-7-15-13-17(23(28)32-21(15)19)22(27)24-16-8-4-6-14(12-16)18-10-11-20(26-25-18)33(2,29)30/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSYSTKKFUQNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridazinyl Group: This step may involve the coupling of a pyridazinyl derivative with the chromene core using palladium-catalyzed cross-coupling reactions.
Addition of the Methylsulfonyl Group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.
Final Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved would depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromene Carboxamides with Varying Substituents
Compound A : 6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o)
- Key Differences :
- Substituent : 6-chloro on chromene vs. 8-ethoxy in the target compound.
- Amide Side Chain : Complex peptidomimetic chain vs. methanesulfonylpyridazine-linked phenyl.
- The peptidomimetic chain in 18o may target proteases or protein-protein interactions, whereas the methanesulfonylpyridazine group in the target compound suggests kinase or sulfotransferase affinity.
Compound B : 8-Ethoxy-7-methoxy-2-oxo-N-(4-{[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl}phenyl)-2H-chromene-3-carboxamide
- Key Differences: Substituents: Dual ethoxy and methoxy groups on chromene vs. single ethoxy in the target. Amide Attachment: Oxazolidinone-substituted phenyl vs. methanesulfonylpyridazine-phenyl.
- Implications: Additional methoxy in Compound B may reduce metabolic clearance but increase steric hindrance.
Pyridazine-Containing Derivatives
Compound C : 5-Methoxy-3-[3-oxo-2-(1-methoxy-2-propyl)-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine
- Key Differences :
- Core Structure : Pyrazolopyridine vs. chromene.
- Pyridazine Substituent : 3-oxo with a methoxypropyl group vs. methanesulfonyl in the target.
- Implications: The pyrazolopyridine core may enhance planar stacking interactions with nucleic acids or kinases. Methanesulfonyl in the target compound could improve solubility and target binding compared to non-sulfonated pyridazines.
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Lipophilicity : The 8-ethoxy group in the target compound likely increases membrane permeability compared to chloro (Compound A) or methoxy (Compound B) substituents.
- Target Selectivity: Methanesulfonylpyridazine may enhance binding to ATP pockets in kinases, whereas oxazolidinone (Compound B) or peptidomimetic chains (Compound A) suggest divergent mechanisms.
- Metabolic Stability : Bulkier substituents (e.g., methanesulfonyl) could reduce CYP450-mediated metabolism relative to smaller groups like methoxy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
